Ivosidenib - 1448347-49-6

Ivosidenib

Catalog Number: EVT-253642
CAS Number: 1448347-49-6
Molecular Formula: C28H22ClF3N6O3
Molecular Weight: 583.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ivosidenib acts as a selective inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme []. IDH1 mutations lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG) [, ]. 2-HG competitively inhibits α-ketoglutarate-dependent enzymes, disrupting cellular processes like histone and DNA demethylation, ultimately promoting tumorigenesis []. Ivosidenib binds to mIDH1, effectively inhibiting 2-HG production [, ]. This inhibition leads to a decrease in 2-HG levels, potentially restoring normal cellular functions and promoting differentiation of malignant cells [, ]. Studies suggest that the reduction of 2-HG levels is dose- and drug exposure-dependent [].

Future Directions
  • Development of Novel Combination Therapies: Ivosidenib-based combination therapies hold promise for improving treatment outcomes. Studies exploring different combinations, such as with STAT5 inhibitors [] or other targeted therapies, are crucial.
  • Investigation in Other Cancer Types: The role of mIDH1 in various cancer types is still being elucidated. Further research using ivosidenib in other mIDH1-mutant cancers, including solid tumors like chondrosarcoma [], is warranted.
  • Decentralized Clinical Trials: Exploring the use of decentralized clinical trials, such as NCT05030441, utilizing ivosidenib in IDH1-mutant clonal cytopenia of undetermined significance (CCUS) patients, will enhance accessibility for rare patient populations and allow for a broader understanding of ivosidenib's efficacy and safety [].

Enasidenib

Compound Description: Enasidenib is an orally available, small-molecule inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2) , . It functions similarly to Ivosidenib by suppressing the production of the oncometabolite 2-hydroxyglutarate (2-HG), promoting myeloid differentiation . Enasidenib is approved for treating relapsed or refractory AML with an IDH2 mutation .

Azacitidine

Compound Description: Azacitidine is a hypomethylating agent that inhibits DNA methyltransferases, thereby reducing DNA methylation , . It is used as a monotherapy in older patients with newly diagnosed AML .

Relevance: Research suggests synergistic effects between Azacitidine and mIDH inhibitors like Ivosidenib . Clinical trials have investigated combining Ivosidenib with Azacitidine, showing promising results in patients with newly diagnosed AML with an IDH1 mutation , .

Posaconazole

Compound Description: Posaconazole is a triazole antifungal medication primarily metabolized via UDP glucuronidation and is a substrate of P-glycoprotein . It is commonly used to treat or prevent invasive fungal infections in patients with AML .

Relevance: While Posaconazole itself doesn't share structural similarities with Ivosidenib, studies show that Ivosidenib significantly reduces Posaconazole serum levels . This interaction has important clinical implications, requiring monitoring and potential dose adjustments when co-administering these medications.

Voriconazole

Compound Description: Voriconazole is another triazole antifungal medication that acts as a substrate for CYP2C9, CYP2C19, and CYP3A4 enzymes .

Relevance: Similar to Posaconazole, Ivosidenib administration can lead to significantly reduced serum concentrations of Voriconazole due to Ivosidenib's effect on CYP enzyme activity .

2-Hydroxyglutarate (2-HG)

Compound Description: 2-HG is an oncometabolite produced at significantly elevated levels by mutant IDH1 and IDH2 enzymes , , , , . It contributes to tumorigenesis by interfering with cellular processes that rely on alpha-ketoglutarate, leading to epigenetic dysregulation and impaired differentiation in AML , .

Relevance: While not structurally similar to Ivosidenib, 2-HG is the key metabolite targeted by Ivosidenib's inhibitory action on mIDH1 , . Measuring 2-HG levels serves as a pharmacodynamic marker of Ivosidenib activity and is crucial for understanding Ivosidenib's mechanism of action and resistance development , .

Ivosidenib-d4

Compound Description: Ivosidenib-d4 is a deuterated form of Ivosidenib, used as an internal standard in mass spectrometry-based methods for quantifying Ivosidenib concentrations in biological samples .

Relevance: Though not possessing inherent biological activity, Ivosidenib-d4 is crucial for accurately measuring Ivosidenib pharmacokinetics in clinical trials . This facilitates understanding of Ivosidenib's absorption, distribution, metabolism, and excretion in patients.

Warfarin

Compound Description: Warfarin is an anticoagulant medication metabolized by the CYP2C9 enzyme .

Relevance: While Warfarin and Ivosidenib are not structurally related and have different mechanisms of action, Warfarin is used as an internal standard in some pre-clinical pharmacokinetic studies of Ivosidenib . This application highlights the importance of analytical chemistry in drug development and research.

Source and Classification

Ivosidenib, chemically known as (2S)—N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide, belongs to the class of isocitrate dehydrogenase inhibitors. It has been classified under the International Nonproprietary Name system as Ivosidenib and is also referred to by its developmental code AG-120 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ivosidenib involves several key steps that optimize yield and purity. One notable method includes a multi-step process starting from L-pyroglutamic acid, o-chlorobenzaldehyde, and 3-amino-5-fluoropyridine. The reaction is typically conducted under nitrogen atmosphere to prevent moisture interference. Key steps include:

  1. Formation of the Imine: Aniline reacts with an aldehyde to form an imine.
  2. Ugi Reaction: This involves the condensation of the imine with an acid and an isonitrile to generate a diastereomeric mixture.
  3. Purification: The desired diastereomer is isolated through crystallization techniques, achieving high chiral purity (over 99%) with yields ranging from 27% to 91% depending on specific conditions used during synthesis .
Molecular Structure Analysis

Structure and Data

Ivosidenib possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C_19H_19ClF_2N_4O_3, with a molecular weight of approximately 392.83 g/mol. The structural features include:

  • A chlorophenyl group
  • A difluorocyclobutyl moiety
  • A pyridine ring
  • A pyrrolidine backbone

These components are critical for its interaction with the mutant enzyme and contribute to its selectivity and potency against IDH1 mutations .

Chemical Reactions Analysis

Reactions and Technical Details

Ivosidenib primarily acts through competitive inhibition of mutant IDH1 enzymes. The key reaction involves the binding of Ivosidenib to the active site of the mutant enzyme, which prevents the conversion of isocitrate to alpha-ketoglutarate, thereby reducing the production of 2-hydroxyglutarate. The compound exhibits varying inhibitory potency against different IDH1 mutations, with IC50 values ranging from 8 nM to 19 nM depending on the specific mutation type .

Mechanism of Action

Process and Data

The mechanism by which Ivosidenib exerts its therapeutic effects involves:

  1. Inhibition of Mutant Enzyme Activity: By binding to mutant IDH1 enzymes, Ivosidenib prevents their aberrant activity which leads to elevated levels of 2-hydroxyglutarate.
  2. Reduction of Oncometabolite Levels: Lowering 2-hydroxyglutarate levels mitigates its oncogenic effects, leading to differentiation of malignant cells back towards normal cellular pathways.
  3. Clinical Efficacy: Clinical trials have demonstrated that treatment with Ivosidenib can lead to durable remissions in patients with IDH1-mutated acute myeloid leukemia .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ivosidenib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stability studies indicate that Ivosidenib maintains integrity under standard storage conditions but may require specific formulations for optimal bioavailability.

Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess its thermal stability and behavior upon heating .

Applications

Scientific Uses

Ivosidenib is primarily utilized in oncology for treating cancers associated with IDH1 mutations, particularly:

  • Acute Myeloid Leukemia: For patients with relapsed or refractory disease exhibiting IDH1 mutations.
  • Cholangiocarcinoma: Specifically for advanced cases where standard treatments have failed.

Beyond clinical applications, ongoing research explores Ivosidenib's potential in combination therapies and its effects on other malignancies harboring similar metabolic dysregulations .

Properties

CAS Number

1448347-49-6

Product Name

Ivosidenib

IUPAC Name

(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C28H22ClF3N6O3

Molecular Weight

583.0 g/mol

InChI

InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25-/m0/s1

InChI Key

WIJZXSAJMHAVGX-DHLKQENFSA-N

SMILES

C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N

Solubility

<1 mg/mL

Synonyms

(S)-N-((S)-1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide

Canonical SMILES

C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)[C@@H](C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.